2-(1-Benzylpyrrolidin-3-yl)ethyl methanesulfonate
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Overview
Description
2-(1-Benzylpyrrolidin-3-yl)ethyl methanesulfonate is a chemical compound with the molecular formula C14H21NO3S It is known for its unique structure, which includes a benzyl group attached to a pyrrolidine ring, and an ethyl methanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzylpyrrolidin-3-yl)ethyl methanesulfonate typically involves the reaction of 1-benzylpyrrolidine with ethyl methanesulfonate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is conducted at a temperature range of 50-70°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the pure compound. The industrial process is optimized to maximize yield and minimize production costs .
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzylpyrrolidin-3-yl)ethyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms added to the structure.
Substitution: Formation of new compounds with different functional groups replacing the methanesulfonate group.
Scientific Research Applications
2-(1-Benzylpyrrolidin-3-yl)ethyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Benzylpyrrolidin-3-yl)ethyl methanesulfonate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzylpyrrolidin-3-yl methanesulfonate
- N-{2-[(1-benzylpyrrolidin-3-yl)amino]ethyl}methanesulfonamide
Uniqueness
2-(1-Benzylpyrrolidin-3-yl)ethyl methanesulfonate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets .
Properties
Molecular Formula |
C14H21NO3S |
---|---|
Molecular Weight |
283.39 g/mol |
IUPAC Name |
2-(1-benzylpyrrolidin-3-yl)ethyl methanesulfonate |
InChI |
InChI=1S/C14H21NO3S/c1-19(16,17)18-10-8-14-7-9-15(12-14)11-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3 |
InChI Key |
GGNGWPLFEHYMDR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCC1CCN(C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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